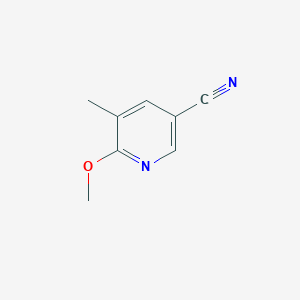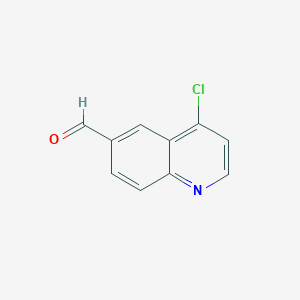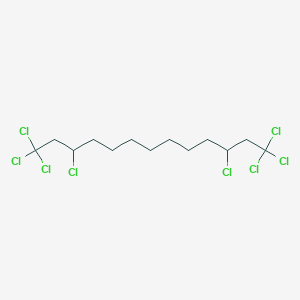
1,1,1,3,11,13,13,13-Octachlorotridecane
Vue d'ensemble
Description
1,1,1,3,11,13,13,13-Octachlorotridecane is a highly chlorinated hydrocarbon with the molecular formula C13H20Cl8 and a molecular weight of 459.92 g/mol. This compound is characterized by its eight chlorine atoms attached to a tridecane backbone, making it a member of the halogenated hydrocarbons family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,11,13,13,13-Octachlorotridecane typically involves the chlorination of tridecane under controlled conditions. The process requires the use of chlorine gas or other chlorinating agents in the presence of a catalyst, often at elevated temperatures and pressures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reactions. The process is monitored closely to achieve the desired degree of chlorination and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,11,13,13,13-Octachlorotridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various halogenated derivatives.
Applications De Recherche Scientifique
1,1,1,3,11,13,13,13-Octachlorotridecane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of halogenated hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems and its role in environmental toxicology.
Medicine: Explored for its use in pharmaceutical research, particularly in the development of new drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1,1,3,11,13,13,13-Octachlorotridecane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological responses.
Comparaison Avec Des Composés Similaires
1,1,1,3,11,13,13,13-Octachlorotridecane is compared with other similar halogenated hydrocarbons, such as:
1,1,1,2,2,3,3,4,4-Nonafluorobutane: Another highly fluorinated compound with different chemical and physical properties.
1,1,1,3,3,3-Hexafluoropropane: A compound with fewer fluorine atoms but similar reactivity patterns.
1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tetradecafluorohexane: A longer chain compound with higher fluorination levels.
Propriétés
IUPAC Name |
1,1,1,3,11,13,13,13-octachlorotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDHDMJENXNJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699599 | |
| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865306-24-7 | |
| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


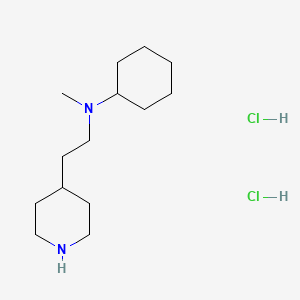
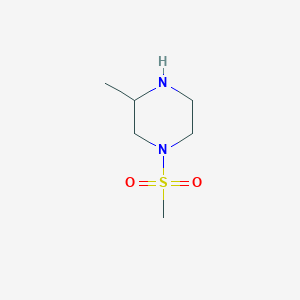
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
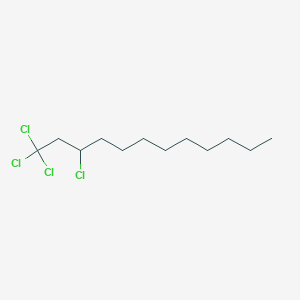

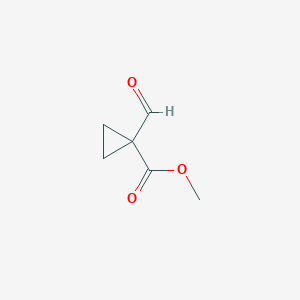
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
